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molecular formula C6HCl4NO2 B133863 3,4,5,6-Tetrachloropyridine-2-carboxylic acid CAS No. 10469-09-7

3,4,5,6-Tetrachloropyridine-2-carboxylic acid

Cat. No. B133863
M. Wt: 260.9 g/mol
InChI Key: GXFRQLQUKBSYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440923B2

Procedure details

Three 8 mL scintillation vials were charged with NiCl2.6H2O (12.0 mg, 0.051 mmol) and 2,2′-bipyridine (16.0 mg, 0.102 mmol). The vials were closed and purged with nitrogen for 5 min, after which the vials were charged with DMF (4.5 mL) and one of the following: deionized (DI) water (pH=7), 10% HCl, or 10% sodium hydroxide (NaOH) (0.5 mL). The mixtures were allowed to stir for 5 min. To each of the vials was added zinc dust (0.22 g, 3.4 mmol), and the mixtures were allowed to stir under nitrogen for 35 min. Solid 3,4,5,6-tetrachloropicolinic acid (0.10 g, 0.4 mmol) was added to each through the top of the reactor. The reaction mixtures were allowed to stir at ambient temperature, and samples were removed periodically to determine reaction kinetics. The samples (˜0.01 mL of reaction mixture diluted to 1.5 mL with acetonitrile) were analyzed by a calibrated HPLC method.
[Compound]
Name
Three
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.22 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C1C=CC=CN=1.Cl[C:14]1[C:15]([C:23]([OH:25])=[O:24])=[N:16][C:17]([Cl:22])=[C:18]([Cl:21])[C:19]=1[Cl:20]>[Zn].C(#N)C>[Cl:20][C:19]1[C:18]([Cl:21])=[C:17]([Cl:22])[N:16]=[C:15]([C:23]([OH:25])=[O:24])[CH:14]=1

Inputs

Step One
Name
Three
Quantity
8 mL
Type
reactant
Smiles
Name
NiCl2.6H2O
Quantity
12 mg
Type
reactant
Smiles
Name
Quantity
16 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(=O)O
Step Three
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vials were closed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
after which the vials were charged with DMF (4.5 mL) and one of the following:
STIRRING
Type
STIRRING
Details
to stir under nitrogen for 35 min
Duration
35 min
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
STIRRING
Type
STIRRING
Details
to stir at ambient temperature
CUSTOM
Type
CUSTOM
Details
samples were removed periodically
CUSTOM
Type
CUSTOM
Details
reaction kinetics

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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